molecular formula C11H9NO3 B073467 alpha-Cyano-4-methoxycinnamic acid CAS No. 1519-55-7

alpha-Cyano-4-methoxycinnamic acid

Cat. No.: B073467
CAS No.: 1519-55-7
M. Wt: 203.19 g/mol
InChI Key: KMHNRJDDHTZZDZ-RMKNXTFCSA-N
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Description

Alpha-Cyano-4-methoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Mechanism of Action

Target of Action

Alpha-Cyano-4-methoxycinnamic acid primarily targets monocarboxylic acid transporters (MCTs) . These transporters are responsible for the transport of lactate, pyruvate, and other monocarboxylic acids across the cell membrane . It also targets the mitochondrial pyruvate transporter . Additionally, it has been found to inhibit the monophenolase and diphenolase activity of mushroom tyrosinase .

Mode of Action

The compound acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . Furthermore, it inhibits the monophenolase and diphenolase activity of mushroom tyrosinase .

Biochemical Pathways

The inhibition of monocarboxylic acid transporters by this compound can affect several biochemical pathways. These transporters play a crucial role in the transport of lactate and pyruvate , which are key intermediates in various metabolic pathways, including glycolysis and the citric acid cycle .

Pharmacokinetics

Given its potential toxicity, it is recommended to handle the compound with care .

Result of Action

This compound has been found to inhibit the proliferation and induce apoptosis in human breast cancer cells . This effect was observed to be dose- and time-dependent . The compound was also found to inhibit the migration and invasion of MDA-231 cells in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Alpha-Cyano-4-methoxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . This compound interacts with enzymes such as tyrosinase, where it inhibits the monophenolase activity and diphenolase activity .

Cellular Effects

In studies involving breast cancer cells (MCF-7, T47D, and MDA-231), treatment with this compound resulted in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit monocarboxylate transporters, thereby blocking the efflux of lactate . This results in an increase in intracellular lactate concentration, which can lead to a decrease in cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to be both dose- and time-dependent

Metabolic Pathways

This compound is involved in the metabolic pathway related to monocarboxylic acid transport

Transport and Distribution

This compound is known to inhibit monocarboxylate transporters, which suggests that it may interact with these transporters during its distribution within cells

Subcellular Localization

Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas where these transporters are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyano-4-methoxycinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with cyanoacetic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-4-methoxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Cyano-4-methoxycinnamic acid has several applications in scientific research:

Comparison with Similar Compounds

Alpha-Cyano-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNRJDDHTZZDZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-55-7
Record name 1519-55-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629
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Record name α-Cyano-4-methoxycinnamic acid
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